molecular formula C13H18N2O2 B8594242 7-Nitro-3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 919099-07-3

7-Nitro-3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B8594242
CAS No.: 919099-07-3
M. Wt: 234.29 g/mol
InChI Key: IXTCEBUXUBPXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

919099-07-3

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

7-nitro-3-propan-2-yl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C13H18N2O2/c1-10(2)14-7-5-11-3-4-13(15(16)17)9-12(11)6-8-14/h3-4,9-10H,5-8H2,1-2H3

InChI Key

IXTCEBUXUBPXGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.96 g (5.00 mmol) 7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine and 0.404 ml (5.50 mmol) acetone are dissolved in 20 ml THF, then 0.414 ml (7.50 mmol) acetic acid and 0.10 g p-toluenesulphonic acid are added and the mixture is stirred for 30 min at room temperature. At room temperature 1.378 g (6.50 mmol) sodium triacetoxyborohydride are added and stirred for 23 h. Then the mixture is made alkaline with sat. Sodium hydrogen carbonate solution and extracted with ethyl acetate, then the organic phase is dried with sodium sulphate and concentrated by evaporation i.vac.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.404 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.414 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
1.378 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.